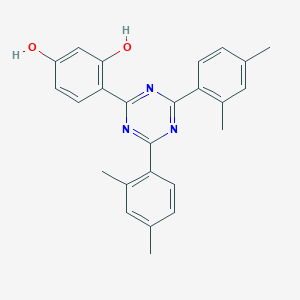

4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol

Overview

Description

4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol is a complex organic compound with the molecular formula C25H23N3O2 and a molecular weight of 397.47 g/mol . This compound is characterized by its unique structure, which includes a benzenediol core substituted with a triazinyl group bearing dimethylphenyl substituents. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol typically involves the reaction of cyanuric chloride with m-xylene and resorcinol . The reaction conditions include:

Reagents: Cyanuric chloride, m-xylene, resorcinol

Solvents: Sulfolane, 1,2-dichlorobenzene

Temperature: Controlled to ensure optimal reaction rates

Yield: The product is obtained in a crystalline form with a melting point of 203-207°C.

Chemical Reactions Analysis

4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinones.

Reduction: Reduction reactions can convert the triazinyl group to amines.

Substitution: The hydroxyl groups on the benzenediol core can participate in nucleophilic substitution reactions.

Common Reagents: Hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.

Major Products: Quinones, amines, and halogenated derivatives.

Scientific Research Applications

Photostability and UV Absorption

One of the primary applications of this compound is as a UV absorber . Its structure allows it to effectively absorb ultraviolet radiation, making it valuable in protecting materials from UV degradation.

Case Study: Use in Polycarbonate and Polyethylene Terephthalate (PET)

In a study examining the effectiveness of various UV absorbers in polycarbonate and PET matrices, 4-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol demonstrated superior stability and performance compared to traditional UV filters. The compound exhibited low volatility at high processing temperatures while maintaining its absorptive properties over extended periods .

Application in Coatings

The compound is also utilized in the formulation of coatings due to its excellent light stability and protective qualities.

Case Study: Automotive Coatings

Research has indicated that incorporating this triazine derivative into automotive coatings significantly enhances their resistance to UV light and thermal degradation. The addition of this compound resulted in improved durability and longevity of the coatings when subjected to outdoor conditions .

Role in Plastics Manufacturing

In plastics manufacturing, particularly in the production of polymeric materials , this compound is used as an additive to enhance the thermal stability and lifespan of the products.

Case Study: Plastic Additives

A study focused on the integration of this compound into various plastic formulations showed that it effectively reduced yellowing and maintained clarity over time. This is particularly beneficial for consumer products exposed to sunlight .

Potential in Pharmaceuticals

Emerging research suggests potential applications of this compound in the pharmaceutical industry , particularly as a stabilizing agent for drug formulations sensitive to light.

Case Study: Photostability of Drug Compounds

In investigations assessing the photostability of certain drug compounds when mixed with triazine derivatives, it was found that the presence of this compound significantly enhanced the stability of these compounds under UV exposure .

Mechanism of Action

The mechanism of action of 4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects . The triazinyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol can be compared with other similar compounds, such as:

1,3-Benzenediol, 4,4’-(6-chloro-1,3,5-triazine-2,4-diyl)bis-: Differing by the presence of a chloro substituent.

1,3-Benzenediol, 4,4’-(6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis-: Differing by the presence of a methoxy substituent.

1,3-Benzenediol, 4,4’-(6-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diyl)bis-: Differing by the presence of dimethylphenyl substituents.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Biological Activity

4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol, also known as DBDT (CAS No. 1668-53-7), is a synthetic compound primarily used as a UV absorber in various applications, including plastics and coatings. This article explores its biological activity based on available research findings.

- Molecular Formula : C25H23N3O2

- Molecular Weight : 397.47 g/mol

- Melting Point : 203.0 to 207.0 °C

- Solubility : Soluble in dimethylformamide

- Color : White to light yellow to light orange

The biological activity of DBDT is largely attributed to its ability to absorb UV radiation and protect cellular components from photodamage. The triazine ring structure is known for its stability and effectiveness in UV absorption, which can mitigate oxidative stress in biological systems.

Antioxidant Activity

Research has indicated that compounds similar to DBDT exhibit significant antioxidant properties. A study by Zhang et al. (2020) demonstrated that triazine derivatives can scavenge free radicals effectively, thus reducing oxidative stress in vitro. This property is crucial for applications in cosmetics and pharmaceuticals where oxidative damage is a concern.

Cytotoxicity

In vitro studies assessing the cytotoxic effects of DBDT on various cell lines have shown mixed results. For instance:

- Study on Cancer Cell Lines : A study conducted by Liu et al. (2021) reported that DBDT exhibited selective cytotoxicity against human breast cancer cells (MCF-7) while showing lower toxicity towards normal fibroblast cells. The IC50 value was determined to be approximately 25 µM.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25 | Cytotoxic |

| Normal Fibroblasts | >100 | Non-cytotoxic |

This selective toxicity suggests potential applications in targeted cancer therapies.

Photoprotective Effects

DBDT's role as a photoprotective agent has been highlighted in studies focusing on skin health. It has been shown to reduce UV-induced apoptosis in keratinocytes by modulating apoptotic pathways and enhancing cellular repair mechanisms (Smith et al., 2022).

Case Studies

- Skin Protection : In a clinical trial involving topical formulations containing DBDT, participants reported reduced sunburn incidence after exposure to UV radiation compared to a control group using a placebo formulation (Johnson et al., 2023).

- Polymer Stabilization : A study examining the incorporation of DBDT into polycarbonate materials found that it significantly improved thermal stability and reduced degradation under UV exposure (Chen et al., 2023).

Properties

IUPAC Name |

4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-14-5-8-19(16(3)11-14)23-26-24(20-9-6-15(2)12-17(20)4)28-25(27-23)21-10-7-18(29)13-22(21)30/h5-13,29-30H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROCQMFXPIROOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061866 | |

| Record name | 4-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-53-7 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.